3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide
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Overview
Description
3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a phenylpiperazine moiety, and a benzamide backbone. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the intermediate with a carbonyl-containing phenyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety .
Scientific Research Applications
3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H24N4O4/c1-18-17-19(11-12-23(18)29(32)33)24(30)26-22-10-6-5-9-21(22)25(31)28-15-13-27(14-16-28)20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,26,30) |
InChI Key |
FQWIZNMYSQMWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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